BMS-419437
Description
Contextualization of BMS-419437 within Small Molecule Inhibitor Research
Small molecule inhibitors are a cornerstone of modern biomedical research and drug discovery. These organic compounds, typically with a molecular weight of less than 900 daltons, are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity. Within this broad class, kinase inhibitors have emerged as a particularly successful therapeutic modality, especially in oncology. Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a common feature of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases offers the potential for highly targeted therapies with improved efficacy and reduced side effects compared to conventional chemotherapy.
Historical Overview of its Discovery and Development as a Cyclin-Dependent Kinase Inhibitor
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. rutgers.edu They act as key drivers of cell cycle progression, and their activity is tightly controlled by regulatory proteins called cyclins. rutgers.edu In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation. nih.gov This has made CDKs attractive targets for the development of anticancer drugs. The first generation of CDK inhibitors were often non-selective, targeting multiple CDKs, which led to significant toxicities and limited their clinical utility. nih.gov Subsequent research has focused on developing more selective inhibitors that target specific CDKs, such as CDK4 and CDK6, which are critical for the G1 phase of the cell cycle. johnshopkins.edu The development of a specific CDK inhibitor involves a multi-stage process that begins with target identification and validation, followed by high-throughput screening of chemical libraries to identify initial lead compounds. These leads then undergo extensive medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.
Significance of Selective Kinase Modulators in Preclinical Biology
The use of selective kinase modulators is of paramount importance in preclinical biology for several reasons. Firstly, they are invaluable tools for dissecting the complex signaling pathways that regulate cellular processes. By selectively inhibiting a specific kinase, researchers can study the downstream effects and elucidate the precise role of that kinase in a particular biological context. This is crucial for validating new drug targets and understanding the mechanisms of disease. Secondly, in the context of drug development, selectivity is a key determinant of a compound's therapeutic index – the ratio between its therapeutic and toxic doses. Highly selective inhibitors are less likely to cause off-target effects, which can lead to adverse side effects. Therefore, extensive preclinical profiling of a kinase inhibitor's selectivity against a broad panel of other kinases is a critical step in its development. This allows for a more accurate prediction of its potential clinical safety and efficacy.
Due to the lack of specific data for this compound, it is not possible to provide detailed research findings or data tables as originally intended. The information provided above is a general overview of the field to which this compound would belong, based on the available search results on related topics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
333389-24-5 |
|---|---|
Molecular Formula |
C23H30N4O4S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-2-[4-[(1,3-dihydroxypropan-2-ylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H30N4O4S2/c1-23(2,3)18-10-25-20(31-18)14-32-21-11-26-22(33-21)27-19(30)8-15-4-6-16(7-5-15)9-24-17(12-28)13-29/h4-7,10-11,17,24,28-29H,8-9,12-14H2,1-3H3,(H,26,27,30) |
InChI Key |
FDWQSLRDIBRKEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)CC3=CC=C(C=C3)CNC(CO)CO |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)CC3=CC=C(C=C3)CNC(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-419437; BMS419437; BMS 419437; UNII-09RR39UU4V; CHEBI:34550; AC1NQZWA; BMS-387032 analog 2. |
Origin of Product |
United States |
Investigation of Molecular Mechanisms of Action for Bms 419437
Elucidation of Cellular Signaling Pathway Modulation by BMS-419437
Without confirmed primary targets, a detailed elucidation of how this compound modulates cellular signaling pathways is not possible.
Impact on Cell Cycle Progression and Regulation
While inhibitors of the CDK2/Cyclin E complex are known to cause cell cycle arrest, typically at the G1/S boundary, there is no specific experimental data available to demonstrate this effect for this compound. researchgate.netnih.gov Studies on other compounds, such as BMS-777607, have shown impacts on the cell cycle, but these findings cannot be extrapolated to this compound without direct evidence. researchgate.net
Analysis of Downstream Signaling Cascades Affected by CDK2/Cyclin E Inhibition
Inhibition of CDK2/Cyclin E would theoretically impact downstream signaling pathways regulated by this complex. However, no studies have been found that analyze the specific downstream effects of this compound. For instance, a recent study on a different Bristol Myers Squibb compound, BMS-794833, demonstrated its action on the VEGFR/Ras/CDK2 pathway in osteosarcoma, highlighting the kind of specific downstream analysis that is currently missing for this compound. nih.gov
Interplay with Other Cellular Processes Critical for Proliferation and Homeostasis
The broader effects of this compound on cellular processes such as proliferation and homeostasis are undocumented. Research on other kinase inhibitors has shown complex interactions with various cellular functions, but such data is compound-specific. researchgate.net
Biophysical and Biochemical Characterization of Protein-Compound Interactions with this compound
The investigation into the molecular interactions of this compound with its biological targets provides critical insights into its mechanism of action. This characterization relies on biophysical and biochemical methods to quantify binding events and describe the structural basis of its inhibitory activity.
Quantitative Assessment of Ligand Binding Affinity to CDK2/Cyclin E
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) in complex with its regulatory partner, Cyclin E. The CDK2/Cyclin E complex is a crucial regulator of the G1/S phase transition in the cell cycle. frontiersin.orgnih.gov The potency of a compound is determined by its binding affinity to its target. For enzyme inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Biochemical assays for this compound and its close analogs have demonstrated potent inhibition of the CDK2/Cyclin E kinase complex. These compounds show activity at the nanomolar level, indicating a high affinity for the target enzyme complex. This strong inhibition underscores the compound's potential to effectively block the catalytic function of CDK2.
Table 1: Inhibitory Potency of Aminothiazole Analogs against CDK2/Cyclin E
This table summarizes the reported IC50 values for close structural analogs of this compound, demonstrating their high-affinity binding and potent inhibition of the CDK2/Cyclin E complex.
| Compound ID | Target | Assay Description | IC50 (nM) |
|---|---|---|---|
| CHEMBL568311 | CDK2/Cyclin E | Inhibition of CDK2/Cyclin E | 0.20 |
| CHEMBL567208 | CDK2/Cyclin E | Inhibition of CDK2/Cyclin E | 0.10 |
Structural Insights into Kinase Active Site Occupancy
While a specific crystal structure of this compound in complex with CDK2 is not publicly available, the mechanism of active site occupancy can be inferred from extensive structural studies of other inhibitors bound to CDK2. mdpi.comrcsb.org The CDK2 protein consists of two main domains: a smaller N-terminal lobe and a larger C-terminal lobe. nih.gov The ATP-binding site, which is the target for this compound, is located in the cleft between these two lobes. nih.gov
Key features of the CDK2 active site that are crucial for inhibitor binding include:
The Hinge Region: This flexible segment connects the N- and C-terminal lobes. ATP-competitive inhibitors typically form one or more critical hydrogen bonds with the backbone atoms of residues in this region, such as Leu83, mimicking the interaction of the adenine (B156593) moiety of ATP. biorxiv.org
The Hydrophobic Pocket: This is the region where the adenine ring of ATP normally binds. Inhibitors position an appropriate aromatic or heterocyclic ring system within this pocket to establish favorable hydrophobic interactions.
The Ribose Pocket: Where the ribose sugar of ATP binds, inhibitors can place moieties that form additional interactions.
The Activation Loop: In its active conformation, this loop forms part of the substrate-binding site. The binding of Cyclin E causes a conformational change in this loop, making the kinase active. frontiersin.org
It is presumed that this compound acts as an ATP-competitive inhibitor, occupying this active site. Its aminothiazole core and associated side chains would position themselves to form hydrogen bonds with the hinge region and engage in hydrophobic interactions within the adenine pocket, thereby blocking ATP from binding and preventing the phosphorylation of downstream substrates.
Preclinical Pharmacological Research of Bms 419437
In Vitro Pharmacological Efficacy Assessment of BMS-419437
In vitro studies evaluate the biological activity of a compound in controlled laboratory environments, often using cell lines or isolated tissues. For this compound, this has involved assessing its effects on cancer cell growth and viability.
Cellular Growth Inhibition Studies in Cancer Cell Lines
This compound has been studied for its ability to inhibit the growth of various cancer cell lines. It has been identified as a potent CDK2/cyclin E inhibitor with an IC50 of 3 nM. This compound demonstrated selective antitumor activity against HER2-expressing cancer cell lines, including breast cancer cell lines such as BT-474, SK-BR-3, and MDA-MB-453, with IC50 values ranging from 2.3 to 54 nM. This inhibitory effect was observed regardless of the level of HER2 overexpression in these cell lines. In contrast, the HER2-targeting monoclonal antibody trastuzumab only inhibited the growth of cancer cells with high levels of HER2 expression.
Table 1: Cellular Growth Inhibition of this compound in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (nM) |
| BT-474 | Breast Cancer | Expressing | 2.3 |
| SK-BR-3 | Breast Cancer | Expressing | - |
| MDA-MB-453 | Breast Cancer | Expressing | 54 |
Note: IC50 values indicate the concentration of the compound required for 50% inhibition of cell growth. Data for SK-BR-3 IC50 was not explicitly available in the provided snippets.
Apoptosis Induction and Cell Viability Assays in Model Systems
Studies have investigated the effect of compounds, including those in preclinical development, on apoptosis induction and cell viability. Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells, and its induction is a common target in cancer therapy. The mitochondria-dependent apoptosis pathway is an important aspect of the intrinsic apoptotic pathway, involving the activation of caspases like caspase-9 and caspase-3, leading to cell death. While the provided search results directly link this compound to CDK inhibition and growth inhibition in cancer cell lines, the concept of apoptosis induction is a relevant area of investigation for antitumor agents. Some studies on other compounds in preclinical development have explored their association with the induction of apoptosis, mediated by the activation of caspases. Although specific data detailing this compound's direct effects on apoptosis induction or comprehensive cell viability assays beyond growth inhibition were not extensively provided, its mechanism as a CDK inhibitor suggests a potential influence on cell cycle control and survival pathways.
Phenotypic Screening Methodologies
Phenotypic screening involves testing compounds for their ability to induce a desired biological outcome in cells or model organisms. This approach can identify compounds with novel mechanisms of action. The search results mention the use of high-throughput screening assays in the discovery of other compounds. While the specific details of phenotypic screening applied directly to this compound were not extensively described in the provided context, the general process of screening for biological activity is part of the early development of compounds like this compound.
In Vivo Preclinical Efficacy Models for this compound
In vivo studies assess the effects of a compound in living organisms, providing insights into its efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of potential drugs.
Application in Human Ovarian Carcinoma A2780 Xenograft Models in Mice
This compound has demonstrated in vivo antitumor efficacy in the human ovarian carcinoma A2780 xenograft model in mice. This model involves implanting human A2780 ovarian cancer cells into mice and then treating the mice with the compound to observe its effects on tumor growth. The demonstration of efficacy in this model is a key finding in the preclinical evaluation of this compound.
Evaluation of Antitumorigenic Effects in Other Preclinical Disease Models
Beyond the A2780 xenograft model, this compound is noted as the most extensively studied compound in its series of acyl-2-aminothiazoles, which are potent and selective inhibitors of cyclin-dependent kinases (CDKs). While the primary focus in the provided snippets is on the A2780 model and its in vitro activity against HER2-expressing cell lines, the context suggests that its antitumorigenic effects may have been evaluated in other preclinical models as part of its development program. Preclinical studies in various disease models are standard practice to understand the full spectrum of a compound's potential therapeutic applications.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Bms 419437
Advanced Synthetic Methodologies for BMS-419437 and Analogues
The development of efficient chemical synthesis routes is crucial for accessing this compound and its analogues for further study. Various methods exist for the preparation of 2-aminothiazoles and their acylated derivatives.
Development of Efficient Chemical Synthesis Routes
Traditional methods for synthesizing 2-aminothiazoles often involve the condensation of thiourea (B124793) with alpha-halo ketones. wikipedia.org Adaptations of reactions like the Robinson-Gabriel synthesis, where a 2-acylamino-ketone reacts with phosphorus pentasulfide, have also been employed. wikipedia.org
More advanced and efficient routes for the synthesis of N-acyl 2-aminothiazoles, the class to which this compound belongs, have been developed. One such method involves the reaction of 2-aminothiazoles with carboxylic acid derivatives or the reaction of 2-thioureidoacetic acids and thioacetic acids. acs.org However, the scope of these methods can be limited by the availability of starting materials. acs.org
A simple, highly efficient, and general method for preparing N-acyl 2-aminothiazoles with a broad range of substituents has been reported, involving the reaction of an acid chloride with a carbodiimide, followed by treatment with a lithium phenylalkynethiolate. acs.orgacs.org This method highlights the importance of the steric hindrance of carbodiimides in selectively yielding N-acyl 2-aminothiazoles. acs.orgacs.org
Strategies for Analog Library Synthesis within the Acyl-2-aminothiazole Series
Synthesizing libraries of analogues is essential for comprehensive SAR studies. Within the acyl-2-aminothiazole series, strategies for analogue synthesis often involve modifying the acyl group attached to the exocyclic nitrogen at the 2-position of the thiazole (B1198619) ring, as well as substitutions on the thiazole ring itself. mdpi.comnih.gov
One strategy involves the acylation of 2-aminothiazole (B372263) with various acyl halides or carboxylic acids. mdpi.comnih.gov This allows for the introduction of diverse aliphatic, aromatic, and heteroaromatic acyl groups. nih.gov The efficiency of the coupling method can be influenced by the choice of reagents and conditions. nih.gov
Combinatorial and parallel synthesis techniques have been employed to rapidly generate large libraries of 2-aminothiazole analogues for SAR analysis. acs.org These approaches facilitate the exploration of a wide range of structural variations.
Systematic Structure-Activity Relationship (SAR) Investigations for this compound
Systematic SAR investigations aim to understand the relationship between the chemical structure of a compound and its biological activity. For this compound and related acyl-2-aminothiazoles, SAR studies have focused on identifying key structural features responsible for target binding and optimizing the chemical scaffold for enhanced activity. acs.orgacs.org
Identification of Key Pharmacophoric Groups for Target Binding and Selectivity
Pharmacophoric groups are the essential features of a molecule that are responsible for its biological activity by interacting with a specific target. scielo.org.colilab-ecust.cn In the context of acyl-2-aminothiazoles, SAR studies help identify which parts of the molecule are crucial for binding to the biological target and achieving selectivity. acs.org
Studies on 2-aminothiazole derivatives have shown that modifications at different positions of the thiazole ring and the exocyclic amino group can significantly impact activity. For example, the N-2 position of the aminothiazole has been found to exhibit flexibility and is a key site for introducing substituents that can improve activity. nih.gov The nature of the acyl group attached to the N-2 position is particularly important for potency. nih.gov
Identifying key pharmacophoric groups often involves synthesizing a series of analogues with systematic modifications and evaluating their biological activity. nih.gov Changes in activity are then correlated with the structural changes to deduce the importance of specific functional groups or regions of the molecule. nih.gov
Rational Design and Optimization of Chemical Scaffolds for Enhanced Biological Activity
Rational design involves using the information gained from SAR studies and other biological data to guide the synthesis of new compounds with improved properties. nih.govrsc.org For acyl-2-aminothiazoles, this involves optimizing the chemical scaffold to enhance target binding affinity, selectivity, and potentially other pharmacokinetic properties. acs.orgnih.govacs.org
Based on SAR insights, medicinal chemists can design analogues with specific modifications aimed at strengthening interactions with the target protein, such as introducing groups that can form hydrogen bonds, ionic interactions, or hydrophobic contacts in the binding site. nih.govmdpi.com For instance, introducing substituted benzoyl groups at the N-2 position of certain aminothiazoles dramatically increased potency against Mycobacterium tuberculosis. nih.gov
Optimization strategies may also involve modifying the linker regions connecting different parts of the molecule or altering the rigidity and conformation of the scaffold to achieve a better fit in the binding pocket. acs.org
Computational Chemistry Approaches in SAR Analysis
Computational chemistry plays an increasingly important role in SAR analysis and rational drug design. routledge.commedsci.org Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) modeling can provide valuable insights into how molecules interact with their targets and predict the activity of new compounds. mdpi.commedsci.orgscirp.org
Molecular docking can predict the likely binding mode and affinity of a ligand to a protein target, helping to rationalize observed SAR data and guide the design of new analogues. mdpi.commedsci.org Molecular dynamics simulations can provide information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com
QSAR models aim to build a mathematical relationship between the structural properties of a series of compounds and their biological activity. routledge.commedsci.org These models can be used to predict the activity of untested compounds and identify the key structural features that contribute to activity. medsci.org Computational approaches complement experimental SAR studies by providing a theoretical framework for understanding structure-activity relationships and accelerating the design and optimization process. medsci.org
Broader Academic Research Applications and Methodological Considerations
BMS-419437 as a Research Tool in Kinase Biology
The utility of a kinase inhibitor in a research setting is defined by its specificity and its ability to modulate distinct cellular functions. Based on the understanding of related compounds, this compound is poised to be a valuable tool for investigating fundamental aspects of cell biology, particularly those governed by the IKK/NF-κB signaling axis.
Probing Cell Cycle Dynamics and Checkpoint Regulation
The cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity. nih.govnih.gov The IκB kinase (IKK) complex has been identified as a crucial regulator of cell cycle progression, influencing transitions from G1 to S phase and entry into mitosis. nih.govnih.gov The use of selective IKK inhibitors, such as BMS-345541, has been instrumental in elucidating these roles.
Research has demonstrated that inhibiting IKK can affect multiple mitotic cell cycle transitions. nih.gov For instance, the application of BMS-345541 has been shown to block the activation of key mitotic kinases like Aurora A, B, and C, as well as Cdk1, and to prevent the necessary phosphorylation of histone H3. nih.gov Furthermore, treatment with this IKK inhibitor can lead to the premature degradation of cyclin B1 and securin, resulting in defective chromosome separation and improper cytokinesis. nih.gov These findings suggest that IKK activity is essential for the proper execution of mitosis.
Moreover, IKK inhibitors have been observed to override the spindle checkpoint, a critical surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. nih.govnih.gov The ability of compounds like BMS-345541 to induce these effects points to a fundamental role for IKK in maintaining the stability and timing of mitotic events. nih.gov The loss of IKKβ activity, in particular, has been linked to the stabilization of p53 and increased expression of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis. nih.gov This makes IKK inhibitors powerful tools for studying the interplay between signaling pathways and the core cell cycle machinery.
By extension, a compound like this compound, if it targets the IKK pathway, would be invaluable for:
Investigating the precise timing and requirement of IKK activity during different phases of the cell cycle.
Understanding the molecular mechanisms by which IKK influences the spindle checkpoint.
Exploring the therapeutic potential of inducing cell cycle arrest in cancer cells through IKK inhibition.
A summary of the effects of IKK inhibition on cell cycle regulation is presented in the table below.
| Cell Cycle Phase/Process | Effect of IKK Inhibition (based on BMS-345541 studies) | Key Molecular Events | Reference |
| G1/S Transition | Arrest | Contribution to G1/S transition via NF-κB activation is blocked. | nih.gov |
| G2/M Transition | Blocked Entry into Mitosis | Inhibition of Aurora A, B, C, and Cdk1 activation; prevention of histone H3 phosphorylation. | nih.gov |
| Mitosis | Defective Progression | Precocious degradation of cyclin B1 and securin, leading to improper chromosome separation. | nih.gov |
| Cytokinesis | Improper Execution | Disruption of the final stage of cell division. | nih.gov |
| Spindle Checkpoint | Override | Abrogation of the checkpoint that ensures proper chromosome segregation. | nih.gov |
| Apoptosis Induction | Increased | Stabilization of p53 and increased p21 expression. | nih.gov |
Investigating Kinase-Dependent Pathways in Cellular Processes
The primary known function of the IKK complex is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govpatsnap.com This pathway is central to regulating a wide array of cellular processes, including immune and inflammatory responses, cell survival, and proliferation. patsnap.comscbt.com IKK phosphorylates the inhibitory IκB proteins, targeting them for degradation and allowing NF-κB transcription factors to translocate to the nucleus and activate gene expression. patsnap.com
Selective IKK inhibitors like BMS-345541 are indispensable for studying the downstream consequences of NF-κB activation. nih.gov By blocking IKK activity, researchers can precisely dissect the role of this pathway in various cellular contexts. For example, BMS-345541 has been shown to inhibit the production of several pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6, in response to stimuli like lipopolysaccharide. nih.govselleckchem.com This demonstrates the compound's utility in studying the inflammatory cascade mediated by NF-κB.
Beyond its role in the canonical NF-κB pathway, IKK has been implicated in other signaling networks. Studies using IKK inhibitors have revealed NF-κB-independent functions of IKK family members, highlighting the complexity of its biological role. nih.gov The ability of IKK inhibitors to induce apoptosis in cancer cells, for instance, involves the intricate regulation of the mitochondrial apoptosis machinery, which is heavily influenced by NF-κB signaling. nih.gov
Therefore, a research tool like this compound, assuming it targets IKK, would enable detailed investigation into:
The specific genes and cellular programs regulated by the IKK/NF-κB pathway in different cell types.
The crosstalk between the NF-κB pathway and other major signaling cascades, such as the MAPK and STAT3 pathways.
The potential for therapeutic intervention in diseases driven by aberrant NF-κB signaling, such as chronic inflammatory disorders and various cancers. patsnap.comnih.gov
Methodological Advances in Preclinical Drug Discovery Research Relevant to this compound
The evaluation of kinase inhibitors has been significantly enhanced by the advent of sophisticated preclinical research methodologies. These advanced techniques are crucial for understanding a compound's mechanism of action, predicting its efficacy, and identifying potential liabilities early in the drug discovery pipeline.
Application of Mechanistic Modeling in Compound Evaluation
Mechanistic modeling, particularly quantitative structure-activity relationship (QSAR) and pharmacophore modeling, plays a vital role in the design and evaluation of kinase inhibitors. nih.govselleckchem.com These computational approaches aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. selleckchem.com
For kinase inhibitors, QSAR models can predict the potency of new compounds by analyzing large datasets of known inhibitors and their experimental IC50 values. selleckchem.com This allows for the virtual screening of large chemical libraries to identify promising candidates. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific kinase, guiding the design of more potent and selective inhibitors. nih.gov
In the context of a compound like this compound, mechanistic modeling would be applied to:
Predict its binding affinity and selectivity for IKK and other kinases.
Guide the optimization of its chemical structure to improve its therapeutic index.
Understand the molecular interactions between the inhibitor and its target kinase at an atomic level.
Integration of Artificial Intelligence and Machine Learning for Target Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing kinase inhibitor discovery. patsnap.comnih.govnih.gov These technologies can analyze vast and complex datasets to identify novel drug targets, predict compound activity, and optimize drug candidates. patsnap.comijbs.com
For a compound at the stage of this compound, AI and ML could be leveraged to:
Predict its off-target kinase interactions across the entire human kinome.
Identify potential resistance mechanisms that could arise in a therapeutic setting.
Repurpose the compound for new indications by identifying unexpected, disease-relevant kinase targets.
Development of Advanced In Vitro Biological Model Systems
Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of the in vivo environment, limiting their predictive value in drug screening. nih.gov The development of advanced three-dimensional (3D) in vitro models, such as spheroids and organoids, represents a significant step forward in preclinical drug evaluation. nih.govnih.gov
3D cell cultures provide a more physiologically relevant context by mimicking the cell-cell and cell-matrix interactions found in native tissues. nih.gov Cancer cells grown in 3D spheroids, for example, have shown different sensitivities to kinase inhibitors compared to the same cells grown in 2D monolayers. nih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs, making them powerful tools for studying disease and testing drug efficacy and toxicity in a human-relevant system. nih.govscbt.comacs.org
For the preclinical evaluation of this compound, advanced in vitro models would be essential for:
Assessing its efficacy in a more realistic tumor microenvironment.
Evaluating its potential toxicity in organoid models of healthy tissues, such as liver or kidney organoids. scbt.comacs.org
Studying its effects on complex biological processes like tumor invasion and metastasis, which are difficult to model in 2D cultures.
The table below summarizes the advantages of these advanced models.
| Model System | Key Advantages for Kinase Inhibitor Research | Relevant Applications for this compound | References |
| 3D Spheroids | More accurately reflect in vivo cell-cell interactions and drug response. | Efficacy testing in a tumor-like microenvironment; studying effects on cell invasion. | nih.govnih.gov |
| Organoids | Recapitulate organ-specific architecture and function; can be derived from patient tissues for personalized medicine. | Toxicity testing in human-relevant organ models; predicting patient-specific responses. | nih.govscbt.comnih.govacs.org |
| Cancer-on-a-Chip | Allow for the modeling of dynamic processes like vascular perfusion and immune cell infiltration. | Investigating the interplay between cancer cells and the immune system in response to treatment. |
Future Trajectories in this compound Related Preclinical Research
The advancement of our understanding of cancer biology necessitates a forward-looking approach to the preclinical evaluation of therapeutic candidates like this compound. The following areas represent promising avenues for future investigation that could further elucidate the compound's potential and inform its development.
A critical aspect of anticancer drug development is the anticipation and understanding of potential resistance mechanisms. For a CDK2 inhibitor such as this compound, both intrinsic and acquired resistance are key areas for future preclinical investigation.
Intrinsic resistance might be conferred by the genetic landscape of a tumor. For instance, tumors lacking a functional Retinoblastoma (Rb) protein, a key substrate of CDK2, may be inherently less sensitive to CDK2 inhibition. Future research should involve screening of diverse cancer cell lines with known genetic backgrounds to identify biomarkers of innate resistance to this compound.
Acquired resistance, which develops during treatment, is a significant clinical challenge. Preclinical models of acquired resistance could be developed by chronically exposing cancer cell lines to increasing concentrations of this compound. Subsequent multi-omics analysis of these resistant cell lines could uncover the underlying molecular changes. Potential mechanisms that warrant investigation include:
Upregulation of bypass signaling pathways: Cancer cells might compensate for the inhibition of CDK2 by activating alternative pro-proliferative pathways.
Alterations in drug metabolism or efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Secondary mutations in the CDK2 gene: Mutations in the gene encoding CDK2 could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
Table 1: Potential Resistance Mechanisms to this compound and Investigational Strategies.
The future of cancer therapy likely lies in the rational combination of targeted agents. Preclinical studies to identify synergistic interactions between this compound and other therapeutic modalities are a high-priority research area. The rationale for such combinations is to target cancer cells through complementary mechanisms, potentially leading to enhanced efficacy and the prevention of resistance.
Promising combination strategies for preclinical evaluation with this compound include:
Combination with DNA-damaging agents: By arresting the cell cycle, this compound could potentiate the cytotoxic effects of chemotherapy drugs or radiation therapy that are most effective against actively dividing cells.
Combination with other cell cycle inhibitors: A dual blockade of the cell cycle, for example by combining a CDK2 inhibitor with a CDK4/6 inhibitor, could offer a more comprehensive and durable anti-proliferative effect, particularly in tumors that can switch their dependency between these CDKs.
Combination with targeted therapies: Combining this compound with inhibitors of pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, could lead to a multi-pronged attack on tumor growth and survival.
Table 2: Potential Synergistic Combinations for this compound in Preclinical Research.
The interplay between cell cycle regulation and the epigenetic landscape of a cell is an emerging area of cancer research. There is growing evidence that CDKs can directly phosphorylate and regulate the activity of epigenetic modifiers. This suggests that CDK inhibitors like this compound could exert some of their effects through the modulation of the epigenome.
Future preclinical research should explore whether this compound can influence the epigenetic state of cancer cells. This could involve investigating the compound's effects on:
Histone modifications: Assessing changes in key histone marks, such as acetylation and methylation, that are associated with gene activation or repression.
DNA methylation: Determining if inhibition of CDK2 by this compound leads to alterations in the DNA methylation patterns of tumor suppressor genes or oncogenes. Recent studies with other CDK2 inhibitors have suggested a link between CDK2 inhibition, reduced phosphorylation of the DNA methyltransferase 1 (DNMT1), and subsequent enhanced anti-tumor immunity through the expression of endogenous retroviruses. aacrjournals.org
Activity of epigenetic enzymes: Investigating whether this compound can directly or indirectly affect the function of histone deacetylases (HDACs), histone acetyltransferases (HATs), or histone methyltransferases (HMTs). For instance, CDK2 inhibition has been shown to modulate the epigenetic regulator EZH2, which could have profound effects on gene expression programs in alloreactive T cells. ashpublications.org
Table 3: Avenues for Investigating the Epigenetic Effects of this compound.
This compound is a member of the acyl-2-aminothiazole series of compounds and has been identified as a potent CDK2/cyclin E inhibitor with an IC50 of 3 nM. portico.org It demonstrates at least a 10-fold selectivity over CDK1/cyclin B and CDK4/cyclin D, and over 1,000-fold selectivity against a broader panel of kinases. portico.org In vivo efficacy has been observed in a human ovarian carcinoma A2780 xenograft model in mice. portico.org
Q & A
Q. How can researchers ensure raw data from this compound studies meets FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer : Deposit datasets in public repositories (e.g., ChEMBL, PRIDE) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., MIAME for microarray data). Provide code for custom analysis pipelines on GitHub .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
